molecular formula C10H12F3N5 B11741588 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine CAS No. 1856094-23-9

1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11741588
CAS No.: 1856094-23-9
M. Wt: 259.23 g/mol
InChI Key: ZRRHSTYXYXQHIY-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents to introduce the second pyrazole ring. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by reaction with electrophiles to form the desired product . The reaction conditions often include the use of a flow reactor to ensure efficient lithiation and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to yield compounds with diverse applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and the presence of both methyl and trifluoromethyl groups. These structural features confer specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1856094-23-9

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12F3N5/c1-17-4-3-8(15-17)14-5-7-6-18(2)16-9(7)10(11,12)13/h3-4,6H,5H2,1-2H3,(H,14,15)

InChI Key

ZRRHSTYXYXQHIY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2C(F)(F)F)C

Origin of Product

United States

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